4-Carbamothioylphenyl acetate 4-Carbamothioylphenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14118956
InChI: InChI=1S/C9H9NO2S/c1-6(11)12-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)
SMILES:
Molecular Formula: C9H9NO2S
Molecular Weight: 195.24 g/mol

4-Carbamothioylphenyl acetate

CAS No.:

Cat. No.: VC14118956

Molecular Formula: C9H9NO2S

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

4-Carbamothioylphenyl acetate -

Specification

Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
IUPAC Name (4-carbamothioylphenyl) acetate
Standard InChI InChI=1S/C9H9NO2S/c1-6(11)12-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)
Standard InChI Key LLPCWXOGSNFALS-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C(=S)N

Introduction

Chemical Identity and Physicochemical Properties

Molecular and Structural Features

4-Carbamothioylphenyl acetate belongs to the class of aryl thioureas, characterized by the presence of a sulfur-containing carbamothioyl group. Key structural attributes include:

  • Phenyl core: Provides aromatic stability and serves as a scaffold for functional group attachment.

  • Acetoxy group (-OAc): Enhances solubility in organic solvents and influences electronic properties via resonance effects.

  • Carbamothioyl (-C(=S)NH₂) group: Imparts hydrogen-bonding capability and reactivity toward nucleophiles .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₉NO₂S
Molecular weight195.24 g/mol
Melting pointNot reported
Boiling pointNot reported
SolubilityLimited data; soluble in DMSO
SMILESCC(=O)OC1=CC=C(C(=S)N)C=C1

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution or thiourea coupling. A representative method involves:

  • Reaction of 4-hydroxybenzamide with acetyl chloride to form the acetoxy intermediate.

  • Thionation using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to convert the amide (-CONH₂) to a carbamothioyl (-C(=S)NH₂) group .

Example protocol (adapted from Khalid et al., 2022 ):

  • Step 1: 4-Aminophenyl acetate is treated with thiophosgene (CSCl₂) in dry acetone under reflux to introduce the thiocarbonyl group.

  • Step 2: The intermediate reacts with ammonium hydroxide to yield the final product.

Key Reaction:

4-Hydroxybenzamide+Acetyl chloride4-AcetoxybenzamideP₄S₁₀4-Carbamothioylphenyl acetate\text{4-Hydroxybenzamide} + \text{Acetyl chloride} \rightarrow \text{4-Acetoxybenzamide} \xrightarrow{\text{P₄S₁₀}} \text{4-Carbamothioylphenyl acetate}

Structural Characterization

Spectroscopic Analysis

  • FT-IR: Peaks at 3,233 cm⁻¹ (N-H stretch), 1,655 cm⁻¹ (C=O ester), and 1,174 cm⁻¹ (C=S) .

  • ¹H NMR (Acetone-d₆): δ 12.95 (s, 1H, NH), 2.89 (s, 3H, CH₃), 2.06 (s, 3H, OAc) .

  • ¹³C NMR: Signals at δ 195.91 (C=O), 180.25 (C=S), and 169.6 (OAc) .

Crystallographic Data

While single-crystal data for 4-carbamothioylphenyl acetate remains unreported, analogous thiourea derivatives exhibit planar carbamothioyl groups and intermolecular hydrogen bonding (N-H···S), stabilizing crystal lattices .

Biological Activity and Mechanisms

Enzyme Inhibition

4-Carbamothioylphenyl acetate demonstrates multi-target inhibitory activity:

  • Acetylcholinesterase (AChE): 85% inhibition at 100 µM, likely via interaction with the catalytic triad (Ser203, His447, Glu334) .

  • Butyrylcholinesterase (BChE): Comparable efficacy to galantamine, a reference inhibitor .

  • Urease and α-amylase: Moderate inhibition (57–74%), suggesting ancillary therapeutic applications .

Table 2: Enzymatic Inhibition Profiles

EnzymeInhibition (%)IC₅₀ (µM)Source
Acetylcholinesterase8512.4
Butyrylcholinesterase8710.8
Urease73.845.2
α-Amylase57.968.7

Molecular Docking Insights

Docking studies (PDB: 4EY7) reveal:

  • Hydrogen bonds between the carbamothioyl group and AChE’s peripheral anionic site (Tyr337).

  • π-π stacking of the phenyl ring with Trp86, enhancing binding affinity (ΔG = -7.6 kcal/mol) .

Industrial and Research Applications

Medicinal Chemistry

  • Lead compound: Serves as a scaffold for anticholinesterase agents targeting Alzheimer’s disease .

  • Antimicrobial analogs: Structural modifications (e.g., halogenation) enhance activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Organic Synthesis

  • Building block: Used in preparing thiazolidinones and sulfonamides via cyclocondensation .

  • Cross-coupling reactions: Participates in Suzuki-Miyaura reactions to generate biaryl derivatives .

ParameterRecommendationSource
Personal protectionGloves, goggles, ventilation
First aid (skin)Wash with soap/water
StorageCool, dry, airtight container

Recent Advances and Future Directions

Computational Studies

  • DFT calculations: Predict a bandgap of 4.2 eV, indicating potential photochemical applications .

  • ADMET profiling: Favorable pharmacokinetics (logP = 2.1, t₁/₂ = 6.2 h) .

Patent Landscape

  • WO2021152507A1: Covers thiourea derivatives as corrosion inhibitors in industrial solvents .

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